molecular formula C7H11N3O2 B7721135 (2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate

(2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate

Cat. No.: B7721135
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-ZCFIWIBFSA-N
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Description

(2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate typically involves the use of specific reagents and controlled reaction conditions. The process often starts with the preparation of the imidazole ring, followed by the introduction of the propanoate group. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the specific conditions under which the reactions are carried out.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of simpler amine compounds.

Scientific Research Applications

(2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in various biochemical pathways and is studied for its potential effects on cellular processes. In medicine, this compound is investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific context in which the compound is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate include other imidazole derivatives and amino acid analogs. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of the imidazole ring and the propanoate group. This structure confers specific chemical and biological properties that make it valuable for various applications, from research to industrial production.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(3-methylimidazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHILDINMRGULE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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